![molecular formula C18H19F3N6 B2556707 6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 338962-60-0](/img/structure/B2556707.png)
6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C18H19F3N6 and its molecular weight is 376.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
The compound “6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine” is a triazole derivative. Triazole derivatives are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of action
Triazole compounds are capable of forming hydrogen bonds with their target receptors due to their hydrogen bond accepting and donating characteristics . This can lead to specific interactions with different target receptors.
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Triazole derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar triazole derivatives .
Result of action
Based on the wide range of pharmacological activities exhibited by triazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular level .
Biological Activity
Overview
6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, also known as CL-218872, is a complex organic compound with potential biological activities. This compound belongs to the class of triazolo-pyridazine derivatives and has garnered interest due to its unique structural features and possible pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C18H19F3N6
- Molecular Weight : 376.38 g/mol
- CAS Number : 338962-60-0
- Density : Approximately 1.40 g/cm³ (predicted)
- pKa : 5.95 (predicted)
The compound features a trifluoromethyl group and a piperazine moiety, which are significant for its interaction with biological targets.
Historical Context
First synthesized in the 1970s by Albright et al., initial studies suggested that CL-218872 might exhibit properties akin to benzodiazepines, which are commonly used for anxiety and seizure disorders. However, further development as a therapeutic agent was not pursued, and it has not been approved for any medical use. The Drug Enforcement Administration (DEA) identified CL-218872 in synthetic cannabinoids like "Spice" or "K2," raising concerns about its psychoactive effects and potential health risks associated with illicit use .
Antiproliferative Effects
Research has indicated that compounds similar to CL-218872 exhibit significant antiproliferative activity. A study involving various triazolo-pyridazine derivatives demonstrated that certain analogs displayed moderate to potent antiproliferative effects against cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). For instance, a related compound showed IC50 values as low as 0.008 μM against A549 cells, indicating strong antiproliferative potential .
The mechanism of action for compounds in this class often involves the disruption of tubulin polymerization, which is crucial for cell mitosis. By binding to the colchicine site on microtubules, these compounds can effectively halt cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells .
Anti-inflammatory Properties
Preliminary studies suggest that CL-218872 may possess anti-inflammatory and analgesic effects through its interaction with various receptors in the central nervous system. Specifically, it may act as an antagonist at receptors involved in pain signaling pathways . Its structural characteristics enable it to modulate receptor functions such as the P2X7 receptor, which plays a role in inflammatory processes .
Comparative Biological Activity
A comparative analysis of related compounds reveals varying biological activities based on structural differences:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine | Chlorine substitution on pyridazine | Anti-inflammatory properties |
5-Methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine | Methyl group on triazole | Potential analgesic effects |
N-[4-(Trifluoromethyl)phenyl]-N'-(2-pyridinyl)urea | Urea linkage instead of piperazine | Modulates P2X7 receptor |
The unique combination of functional groups in CL-218872 enhances its pharmacological profile compared to these related compounds.
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory and Analgesic Effects
Initial studies indicate that compounds similar to 6-[4-(2,6-dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine exhibit significant anti-inflammatory and analgesic effects. These effects are attributed to their interaction with various receptors in the central nervous system. Specifically, the compound may act as an antagonist at receptors involved in pain signaling pathways, such as the P2X7 receptor, which plays a crucial role in inflammatory processes.
2. Anticancer Activity
Research has shown that derivatives of triazolo[4,3-b]pyridazine structures can exhibit potent antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 0.008 to 0.012 μM against lung adenocarcinoma (A549) and fibrosarcoma (HT-1080) cell lines. These findings suggest that the compound could be developed as an antitumor agent by inhibiting tubulin polymerization and disrupting microtubule dynamics .
3. Modulation of Receptor Functions
The unique structural features of this compound allow it to modulate receptor functions effectively. Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest that it may influence receptor activity linked to pain and inflammation.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine | Chlorine substitution on pyridazine | Anti-inflammatory properties |
5-Methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine | Methyl group on triazole | Potential analgesic effects |
N-[4-(Trifluoromethyl)phenyl]-N'-(2-pyridinyl)urea | Urea linkage instead of piperazine | Modulates P2X7 receptor |
This table illustrates how variations in structural features can lead to different biological activities and therapeutic potentials.
Case Studies and Research Findings
Numerous studies have explored the pharmacological properties of triazolo-pyridazines. For example:
- A study focused on the synthesis and bioevaluation of triazolo-pyridazines found that certain derivatives exhibited significant cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. This highlights their potential as selective anticancer agents .
- Another investigation into fused pyridazino-triazine derivatives revealed their effectiveness against various cancers and provided insights into their mechanisms of action through receptor modulation and enzyme inhibition .
Properties
IUPAC Name |
6-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6/c1-12-4-3-5-13(2)16(12)26-10-8-25(9-11-26)15-7-6-14-22-23-17(18(19,20)21)27(14)24-15/h3-7H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCLCZFKPUJXFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.